molecular formula C12H8N2O2 B13851606 2-(1H-benzimidazol-2-yl)pyran-4-one

2-(1H-benzimidazol-2-yl)pyran-4-one

Cat. No.: B13851606
M. Wt: 212.20 g/mol
InChI Key: JQJFYAVKNGRUTA-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)pyran-4-one is a heterocyclic compound that combines the structural features of benzimidazole and pyranone Benzimidazole is known for its presence in various biologically active molecules, while pyranone is a key structural motif in many natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)pyran-4-one typically involves the condensation of o-phenylenediamine with a suitable pyranone derivative under acidic or basic conditions. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the desired product . The reaction conditions often require reflux temperatures and the use of catalysts such as chloro(trimethyl)silane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)pyran-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-yl)pyran-4-one is unique due to the presence of both benzimidazole and pyranone moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound in scientific research .

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)pyran-4-one

InChI

InChI=1S/C12H8N2O2/c15-8-5-6-16-11(7-8)12-13-9-3-1-2-4-10(9)14-12/h1-7H,(H,13,14)

InChI Key

JQJFYAVKNGRUTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=O)C=CO3

Origin of Product

United States

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